molecular formula C13H16N4O B3794806 5-(Dimethylamino)-2-[(3-methylpyridin-4-yl)methyl]pyridazin-3-one

5-(Dimethylamino)-2-[(3-methylpyridin-4-yl)methyl]pyridazin-3-one

Cat. No.: B3794806
M. Wt: 244.29 g/mol
InChI Key: NPNWLKBFKPMDJL-UHFFFAOYSA-N
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Description

Pyridinium salts, which are structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

Pyridinium salts have been highlighted in terms of their synthetic routes and reactivity . They are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .


Molecular Structure Analysis

The molecular structure of pyridinium salts is diverse and plays a significant role in their reactivity and applications .


Chemical Reactions Analysis

Pyridinium salts are known for their reactivity and have been used in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium salts can vary widely depending on their specific structure .

Mechanism of Action

The mechanism of action of pyridinium salts can vary widely depending on their structure and the specific application. For example, they can act as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .

Safety and Hazards

Pyridinium salts can be toxic and corrosive . Proper safety measures should be taken when handling these compounds.

Future Directions

The future directions of research on pyridinium salts could involve further exploration of their synthetic routes, reactivity, and applications in various fields .

Properties

IUPAC Name

5-(dimethylamino)-2-[(3-methylpyridin-4-yl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10-7-14-5-4-11(10)9-17-13(18)6-12(8-15-17)16(2)3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNWLKBFKPMDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CN2C(=O)C=C(C=N2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Dimethylamino)-2-[(3-methylpyridin-4-yl)methyl]pyridazin-3-one
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